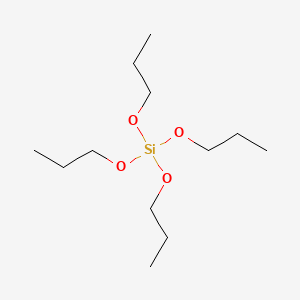

Tetrapropyl orthosilicate

Description

Significance of Alkoxysilanes in Sol-Gel Chemistry and Materials Synthesis

Alkoxysilanes are a cornerstone of modern materials science, primarily due to their central role in sol-gel chemistry. sinosil.comdakenchem.com This versatile process allows for the creation of inorganic networks from chemical precursors at low temperatures.

Overview of Silicon Alkoxides as Precursors

Silicon alkoxides, with the general formula Si(OR)₄, are fundamental precursors for producing silica-based materials. wikipedia.org These compounds undergo hydrolysis and condensation reactions to form a three-dimensional silica (B1680970) (SiO₂) network. The sol-gel process begins with the hydrolysis of the alkoxide, where the alkoxy groups (OR) are replaced with hydroxyl groups (OH). This is followed by a condensation step, where siloxane bonds (Si-O-Si) are formed, leading to the creation of a gel. The properties of the final material can be finely tuned by controlling the reaction conditions, such as pH, temperature, and the choice of catalyst. This method is widely employed for synthesizing a variety of materials, including coatings, nanoparticles, and aerogels. sinosil.comwikipedia.org

Comparative Analysis of Tetrapropyl Orthosilicate (B98303) (TPOS) with Shorter-Chain Analogs (e.g., TEOS, TMOS) in Reaction Kinetics and Material Morphology

The length of the alkyl chain in silicon alkoxides significantly influences their reactivity and the morphology of the resulting materials. acs.org TPOS, with its propyl groups, exhibits different behavior compared to its shorter-chain counterparts, tetramethyl orthosilicate (TMOS) and tetraethyl orthosilicate (TEOS).

Reaction Kinetics: The rate of hydrolysis and condensation generally decreases as the length of the alkyl chain increases. This is attributed to the increased steric hindrance and the inductive effect of the longer alkyl groups. Consequently, the hydrolyzability follows the order: TMOS > TEOS > TPOS. This slower reaction rate for TPOS allows for more precise control over the sol-gel process, which is critical for achieving specific material properties. At 800 K, TMOS is significantly more stable than TEOS, highlighting the impact of the alkyl group on thermal decomposition. dtic.mil

Material Morphology: The choice of alkoxide precursor has a direct impact on the physical characteristics of the synthesized silica materials. For instance, in the synthesis of monodisperse mesoporous silica microspheres, the use of different alkoxysilanes, including TPOS, allows for the tailoring of particle size, pore size, and specific surface area. nih.gov Studies have shown that the microstructure of silica hybrid particles can be controlled by the careful selection of the alkoxide precursor. rsc.org The slower reaction kinetics of TPOS can lead to the formation of silica networks with distinct pore structures and surface properties compared to those derived from TMOS or TEOS. nih.gov

Table 1: Comparison of Alkoxysilane Precursors

| Precursor | Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Characteristics |

|---|---|---|---|---|

| Tetramethyl Orthosilicate (TMOS) | Si(OCH₃)₄ | 152.22 | 121 | High reactivity, rapid hydrolysis. |

| Tetraethyl Orthosilicate (TEOS) | Si(OC₂H₅)₄ | 208.33 | 168 | Moderate reactivity, widely used. wikipedia.org |

| Tetrapropyl Orthosilicate (TPOS) | Si(OC₃H₇)₄ | 264.44 | 225 | Slower reactivity, allows for controlled gelation. acs.org |

Role of TPOS in the Development of Advanced Materials with Tailored Properties

The controlled reactivity of TPOS makes it a valuable precursor for the synthesis of advanced materials where precise control over the final structure is paramount. By manipulating the sol-gel process with TPOS, researchers can design materials with specific properties for a range of applications.

The use of different alkoxysilanes, including TPOS, in a hard template method for producing monodisperse mesoporous silica microspheres demonstrates this principle. nih.gov The hydrolysis and condensation rates of the alkoxysilanes determine the size of the in situ-generated silica nanoparticles, which in turn dictates the size and pore characteristics of the final microspheres. nih.gov This method allows for the creation of materials with a broad range of particle sizes (0.5–7.3 µm), median pore sizes (4.0–24.9 nm), and specific surface areas (271–637 m²/g). nih.gov Furthermore, combining different alkoxysilanes enables the customized design of the morphology and pore parameters of the silica particles. nih.gov

Historical Context and Evolution of Research on TPOS in Scholarly Literature

The development of TPOS is rooted in the broader advancements in organosilicon chemistry during the early to mid-20th century. The foundational work on the synthesis of silicon alkoxides, such as the alcoholysis of silicon tetrachloride with an alcohol, provided the basis for producing a variety of alkoxysilanes. A key publication by Dearing and Reid in 1928 detailed an improved synthesis for alkyl orthosilicates, including TEOS, by reacting silicon tetrachloride with anhydrous ethanol. acs.org This methodology laid the groundwork for synthesizing higher alkyl chain analogs like TPOS.

Early research focused on understanding the fundamental effects of the alkyl chain length on the reactivity of silicon alkoxides. Over time, research has evolved to leverage the specific properties of TPOS for creating advanced materials. Its moderate reactivity, which falls between the fast-reacting TMOS and slower-reacting tetrabutyl orthosilicate (TBOS), provides researchers with a valuable tool for precise control over hydrolysis and condensation reactions. This has led to significant contributions in fields such as mesoporous material synthesis, aerogel development, and the preparation of hybrid organic-inorganic materials.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tetrapropyl silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28O4Si/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQZCOBSUOFHDEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCO[Si](OCCC)(OCCC)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042382 | |

| Record name | Tetrapropyl orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Silicic acid (H4SiO4), tetrapropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrapropoxysilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17957 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

682-01-9 | |

| Record name | Tetrapropoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=682-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrapropyl orthosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000682019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H4SiO4), tetrapropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrapropyl orthosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrapropyl orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAPROPYL ORTHOSILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PE821G3GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies and Mechanistic Investigations of Tetrapropyl Orthosilicate

Chemical Synthesis Pathways for Tetrapropyl Orthosilicate (B98303)

The traditional and most common methods for synthesizing tetrapropyl orthosilicate involve the esterification of silicic acid or the direct reaction of a silicon source with n-propanol. These pathways can be influenced by catalysts to facilitate the reaction.

Esterification of Silicic Acid with n-Propanol

The esterification of silicic acid with n-propanol is a foundational method for the synthesis of this compound. This reaction can be effectively catalyzed by either acidic or alkaline substances, which influence the reaction mechanism and rate.

In the presence of a strong acid catalyst such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), the synthesis of this compound proceeds through a mechanism analogous to the Fischer esterification of carboxylic acids masterorganicchemistry.comnih.gov. The reaction is initiated by the protonation of a hydroxyl group on the silicic acid, making it a better leaving group. Subsequently, the alcohol (n-propanol) acts as a nucleophile, attacking the silicon atom.

The general steps of the acid-catalyzed mechanism are as follows:

Protonation of a Silanol (B1196071) Group: A hydroxyl group on the silicic acid molecule is protonated by the acid catalyst, forming a protonated silanol.

Nucleophilic Attack by n-Propanol: An n-propanol molecule attacks the silicon atom of the protonated silanol, leading to the formation of a pentacoordinate silicon intermediate.

Water Elimination: A molecule of water is eliminated from the intermediate, and a proton is transferred to another hydroxyl group.

Deprotonation: The resulting species is deprotonated to yield the ester and regenerate the acid catalyst.

This process is repeated until all four hydroxyl groups of the silicic acid have been replaced by propoxy groups. The reaction is reversible and requires the removal of water to drive the equilibrium towards the formation of the this compound product.

Under alkaline conditions, using a catalyst like ammonia, the esterification mechanism is altered. The base deprotonates the n-propanol to form a propoxide ion, which is a more potent nucleophile than the neutral alcohol.

The mechanistic steps under alkaline catalysis can be summarized as:

Formation of the Nucleophile: The basic catalyst removes a proton from n-propanol, generating a propoxide anion.

Nucleophilic Attack: The highly reactive propoxide anion attacks the silicon atom of the silicic acid. This attack is facilitated by the partial positive charge on the silicon atom.

Displacement of Hydroxide (B78521): The attack leads to the displacement of a hydroxide ion.

Proton Transfer: The displaced hydroxide ion deprotonates another n-propanol molecule, regenerating the propoxide nucleophile and forming water.

This sequence of reactions continues until this compound is formed. Similar to acid catalysis, the presence of water can lead to the reverse reaction, hydrolysis, and thus its removal is beneficial for achieving high yields.

Direct Reaction of Activated Silicon with Propanol (B110389)

An alternative pathway for the synthesis of this compound involves the direct reaction of elemental silicon with n-propanol. This method avoids the use of silicic acid and can be advantageous under certain conditions. For this reaction to proceed efficiently, the silicon source often needs to be activated.

Si + 4 CH₃CH₂CH₂OH → Si(OCH₂CH₂CH₃)₄ + 2 H₂

This method is part of a broader class of direct processes for synthesizing organosilicon compounds and offers a more direct route from elemental silicon to the desired alkoxide mdpi.com.

Advanced Synthetic Approaches and Process Optimization

To improve the efficiency and yield of this compound synthesis, advanced methodologies focusing on process optimization have been developed. A key aspect of this optimization is the effective removal of water, a byproduct of the esterification reaction.

Molecular Sieve-Assisted Dehydration for Enhanced Yields

The esterification reactions for producing this compound are equilibrium-limited. The presence of water, a byproduct, can drive the reaction in the reverse direction (hydrolysis), thereby reducing the yield of the desired product. To overcome this limitation, in-situ removal of water is a critical process optimization strategy.

Molecular sieves, particularly 3Å molecular sieves, have proven to be highly effective dehydrating agents in the synthesis of tetraalkoxysilanes . The pore size of 3Å molecular sieves is suitable for trapping smaller water molecules while excluding the larger alcohol and this compound molecules .

The application of molecular sieves in the direct synthesis of tetraalkoxysilanes from silica (B1680970) and alcohols has demonstrated significant improvements in product yields. Research has shown that this technique can lead to high yields for various tetraalkoxysilanes semanticscholar.org.

| Compound | Dehydrating Agent | Yield |

| Tetraethyl Orthosilicate (TEOS) | 3Å Molecular Sieves | ~70% |

| This compound (TPOS) | 3Å Molecular Sieves | 73% semanticscholar.org |

| Tetrabutyl Orthosilicate (TBOS) | 3Å Molecular Sieves | 79% semanticscholar.org |

This table presents data on the effect of molecular sieves on the yield of different tetraalkoxysilanes in direct synthesis from silica and alcohols, as reported in scientific literature. semanticscholar.org

By continuously removing water from the reaction mixture, the equilibrium is shifted towards the products, resulting in a significantly higher yield of this compound. This approach represents a crucial process intensification and optimization strategy in the synthesis of this compound.

Control of Reaction Parameters for Purity and Yield

The synthesis of this compound (TPOS) with high purity and yield is critically dependent on the precise control of several key reaction parameters. These parameters influence the reaction kinetics, equilibrium position, and the prevalence of side reactions. The most common synthesis route is the esterification of a silicon source, such as silicic acid or silicon tetrachloride, with n-propanol. Optimizing the molar ratios of reactants, the choice and amount of catalyst, and the reaction temperature are fundamental to achieving the desired product quality.

Molar Ratios of Reactants

The stoichiometry of the esterification reaction requires a 4:1 molar ratio of n-propanol to the silicon source for the complete conversion to this compound. In practice, to ensure the reaction goes to completion and to maximize the yield, an excess of n-propanol is commonly used. This drives the equilibrium towards the product side, compensating for any potential loss of alcohol due to evaporation or side reactions. A typical molar ratio employed in laboratory settings is 4:1 of alcohol to the silica source.

| Reactant | Stoichiometric Molar Ratio | Commonly Used Molar Ratio | Rationale for Adjustment |

|---|---|---|---|

| n-Propanol | 4 | >4 (Excess) | Ensures complete conversion of the silicon source and maximizes yield. |

| Silicon Source (e.g., Silicic Acid) | 1 | 1 | Serves as the limiting reactant. |

Catalyst Selection and Concentration

The esterification reaction for TPOS synthesis is significantly accelerated by the presence of a catalyst. Both acid and alkaline catalysts can be employed. Strong mineral acids, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), are frequently selected to catalyze the esterification. The catalyst concentration is a crucial parameter; it must be sufficient to achieve a desirable reaction rate without promoting unwanted side reactions, such as the premature hydrolysis of the product if water is present. Following the reaction, it is essential to neutralize the acid catalyst to prevent hydrolysis of the TPOS product during purification and storage.

| Catalyst Type | Examples | Function | Key Consideration |

|---|---|---|---|

| Acid Catalyst | Hydrochloric Acid (HCl), Sulfuric Acid (H₂SO₄) | Accelerates the rate of esterification. | Requires neutralization post-reaction to prevent product hydrolysis. |

| Alkaline Catalyst | Potassium Hydroxide (KOH) | Can be used as an alternative to acid catalysts in certain synthesis methods. chemicalbook.com | Catalyst choice affects reaction kinetics and final product purity. |

Temperature Influence on Silicon Reactivity

Temperature plays a pivotal role in the synthesis of TPOS, directly influencing the reaction kinetics and the balance between the desired esterification and potential side reactions. The reaction is typically conducted at elevated temperatures to ensure a reasonable reaction rate. A common temperature range for the synthesis of TPOS is between 80°C and 100°C. Operating within this range helps to balance achieving a sufficient reaction speed while minimizing the formation of byproducts. Post-synthesis, purification is often carried out by distillation under reduced pressure, with a boiling point of 94°C at 5 mmHg being reported for TPOS.

| Parameter | Typical Range/Value | Influence on Reaction |

|---|---|---|

| Reaction Temperature | 80°C - 100°C | Balances reaction kinetics and minimizes the formation of side-products. |

| Purification Temperature (Distillation) | 94°C at 5 mmHg | Allows for separation of TPOS from reactants and byproducts. |

Mechanistic Studies of TPOS Reactions

Understanding the reaction mechanisms of this compound is crucial for controlling its applications, particularly in the context of sol-gel processes where it serves as a precursor for silica-based materials. The primary reaction of interest is its hydrolysis, followed by condensation.

Hydrolysis Mechanisms of this compound

The hydrolysis of TPOS is the initial step in the sol-gel process, involving the cleavage of the silicon-oxygen-carbon (Si-O-C) bonds by water. wikipedia.orgchemicalbook.com This reaction is generally catalyzed by either an acid or a base. chemicalbook.comyoutube.com The reactivity of tetra-alkyl orthosilicates in hydrolysis is significantly influenced by the steric hindrance of the alkoxy groups. Consequently, TPOS hydrolyzes more slowly than its shorter-chain counterparts, tetraethyl orthosilicate (TEOS) and tetramethyl orthosilicate (TMOS). This reduced reaction rate allows for more precise control over the sol-gel process. Advanced techniques such as in situ Raman and ²⁹Si NMR spectroscopy are used to study the cleavage of the Si-O-Pr bonds and the subsequent formation of silanol groups and condensation products.

This initial hydrolysis is followed by a series of condensation reactions, where the newly formed silanol groups (Si-OH) react with each other or with unreacted alkoxy groups (Si-OR) to form siloxane (Si-O-Si) bridges, releasing water or propanol in the process and eventually forming a three-dimensional silica network. wikipedia.org

The idealized equation for the formation of silicon dioxide from TPOS is: Si(OCH₂CH₂CH₃)₄ + 2H₂O → SiO₂ + 4CH₃CH₂CH₂OH

In this reaction, TPOS reacts with water to form a hydrated silica network (represented as SiO₂) and four molecules of n-propanol. wikipedia.org The propanol is released as a byproduct of the hydrolysis of the four propoxy groups attached to the silicon atom.

Influence of pH, Temperature, and Catalysts on Hydrolysis

The hydrolysis of this compound (TPOS) is a critical first step in the sol-gel process, involving the replacement of its propoxy groups (-OCH₂CH₂CH₃) with hydroxyl groups (-OH). This reaction is significantly influenced by pH, temperature, and the presence of catalysts.

pH: The pH of the reaction medium is a primary determinant of the hydrolysis rate. The reaction can be catalyzed by either acids or bases.

Acidic Conditions (pH < 7): Under acidic conditions, a propoxy group is rapidly protonated, making it a better leaving group. This is followed by a nucleophilic attack by water on the silicon atom. Acid-catalyzed hydrolysis generally leads to the formation of linear or weakly branched polymer chains as the subsequent condensation reaction is slower than hydrolysis. The hydrolysis rate increases with decreasing pH. researchgate.netmdpi.com

Basic Conditions (pH > 7): In basic conditions, the reaction proceeds via the nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom. This process is generally slower than acid-catalyzed hydrolysis but is followed by a rapid condensation reaction. researchgate.net This leads to the formation of more highly cross-linked, particle-like structures. The rate of hydrolysis gradually increases with an increase in pH above 7. researchgate.net

Temperature: Reaction temperature affects the kinetics of hydrolysis. An increase in temperature generally accelerates the hydrolysis rate by providing the necessary activation energy for the reaction. researchgate.net However, the precise effect can be complex, as temperature also influences the subsequent condensation reactions. For the related tetraethyl orthosilicate (TEOS), it has been noted that increasing the reaction temperature can limit the hydrolysis to silanol while favoring the condensation of active silanol groups. researchgate.net

Catalysts: Various catalysts are employed to control the hydrolysis and condensation of tetraalkyl orthosilicates.

Acid Catalysts: Mineral acids such as hydrochloric acid (HCl) are commonly used. researchgate.net Acetic acid has also been studied for its role in promoting hydrolysis and condensation. rsc.org

Base Catalysts: Ammonia (NH₃) is a widely used base catalyst that promotes the formation of spherical silica particles. nih.govmdpi.com Other amine-based catalysts, such as methylamine (B109427) and dimethylamine, have also been utilized. nih.gov The concentration of the base catalyst can significantly impact the final particle size and morphology. researchgate.net

The interplay of these factors allows for precise control over the sol-gel process, determining the structure and properties of the final silica material.

Polycondensation Processes and Silica Network Formation

Following hydrolysis, the resulting silanol (Si-OH) and remaining alkoxide (Si-OR) groups undergo polycondensation reactions to form a network of siloxane bonds (Si-O-Si), which constitutes the backbone of the silica material. This polymerization process is what transforms the initial solution (sol) into a rigid, three-dimensional network (gel).

The formation of the three-dimensional silica network occurs through two primary condensation reactions:

Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule. Si-OH + HO-Si ⇌ Si-O-Si + H₂O

Alcohol Condensation: A silanol group reacts with a remaining propoxy group to form a siloxane bond and a propanol molecule. Si-OH + CH₃CH₂CH₂O-Si ⇌ Si-O-Si + CH₃CH₂CH₂OH

These reactions proceed from monomers to dimers, oligomers, and eventually to a highly cross-linked, porous solid structure. kipmi.or.id The process begins with the formation of small primary particles, which then aggregate and link together, creating the final monolithic gel structure. kipmi.or.idscielo.br The continued condensation and crosslinking within the gel network lead to shrinkage and stiffening, a process known as aging.

The kinetics of polymerization and condensation are complex and depend on the same factors that influence hydrolysis, including pH, catalyst, temperature, and solvent. nih.gov The rates of condensation are highly pH-dependent. Generally, the condensation rate is minimized near a pH of 2 (the isoelectric point of silica) and increases significantly under both more acidic and, particularly, more basic conditions.

Under basic catalysis, the condensation reaction is typically faster than the hydrolysis reaction, leading to the rapid formation and growth of discrete, highly branched, and compact silica particles. mdpi.com Conversely, under acidic catalysis, hydrolysis is often faster than condensation, which results in the formation of more linear, extended polymer chains that entangle to form the gel network. mdpi.com Kinetic analyses often use techniques like Fourier-transform infrared spectroscopy (FTIR) to monitor the disappearance of Si-O-C bonds and the formation of Si-O-Si bonds. researchgate.net For TEOS, kinetic studies have shown that the condensation process follows the formation of nano-sized primary particles that gradually grow over time. rsc.org

At an interface, such as the air-water interface, the molecular processes of hydrolysis and condensation can be directly observed using advanced spectroscopic techniques. Studies on the analogous TEOS reveal that during hydrolysis, the precursor's ethoxy groups are eliminated, which is followed by a significant change in the interfacial water structure due to the formation of hydroxyl groups on the silicon species. acs.org This indicates a reorientation and increased ordering of water molecules at the interface.

The subsequent condensation process is marked by the replacement of charged ≡Si-O⁻ species with ≡Si-O-Si≡ bridging networks. acs.org This leads to a decrease in the number of surface silanol groups and a corresponding change in the interfacial charge and hydrogen-bonding network. acs.org The molecular structure at the interface is highly dependent on pH, which governs the dominant hydrolysis and condensation pathways. acs.org

Comparative Reaction Kinetics of TPOS with Other Tetraalkyl Orthosilicates

The reaction kinetics of this compound (TPOS) are often understood in comparison to other common tetraalkyl orthosilicates, primarily tetramethyl orthosilicate (TMOS) and tetraethyl orthosilicate (TEOS). The length of the alkyl chain is a determining factor in the reactivity of these precursors.

The general trend for the rate of hydrolysis is: TMOS > TEOS > TPOS

This trend is attributed to two main factors:

Steric Hindrance: The propyl groups in TPOS are significantly larger and bulkier than the methyl groups in TMOS or the ethyl groups in TEOS. This increased steric bulk hinders the approach of water molecules to the central silicon atom, slowing down the nucleophilic attack required for hydrolysis.

Inductive Effect: Longer alkyl chains have a slightly greater positive inductive effect, which can marginally decrease the partial positive charge on the silicon atom, making it a less favorable target for nucleophilic attack.

TPOS's moderate reactivity, which is slower than TMOS but faster than tetrabutyl orthosilicate (TBOS), provides a useful balance for controlling sol-gel reactions, allowing for more precise manipulation of material properties compared to its more reactive counterparts.

The length of the alkyl chain directly impacts the hydrolyzability of tetraalkyl orthosilicates. As the chain length increases from methyl (C1) to ethyl (C2) to propyl (C3), the rate of hydrolysis decreases. researchgate.net This is primarily due to the increasing steric hindrance around the silicon center.

The larger alkyl groups physically obstruct the pathway for incoming water molecules, making the substitution of alkoxy groups with hydroxyl groups more difficult and energetically costly. This effect is clearly demonstrated in comparative studies where, under identical acidic conditions, the hydrolyzability was found to decrease in the order TMOS > TEOS > TPOS. researchgate.net This predictable relationship between alkyl chain length and reactivity is a fundamental principle in sol-gel chemistry, allowing for the selection of an appropriate precursor to achieve a desired reaction rate and, consequently, a specific final material morphology and structure. While longer alkyl chains decrease reactivity, they can also impart greater hydrophobicity to the resulting material if hydrolysis is incomplete.

Interactive Data Table: Comparison of Tetraalkyl Orthosilicates

| Property | Tetramethyl Orthosilicate (TMOS) | Tetraethyl Orthosilicate (TEOS) | This compound (TPOS) |

| Formula | Si(OCH₃)₄ | Si(OC₂H₅)₄ | Si(OC₃H₇)₄ |

| Alkyl Chain | Methyl (-CH₃) | Ethyl (-C₂H₅) | Propyl (-C₃H₇) |

| Relative Hydrolysis Rate | Fastest | Intermediate | Slower |

| Primary Reason for Rate | Minimal steric hindrance | Moderate steric hindrance | Significant steric hindrance |

| Typical Gel Structure (Acid Cat.) | Weakly branched polymers | Linear/weakly branched polymers | More linear polymers |

| Typical Gel Structure (Base Cat.) | Particulate | Particulate | Particulate |

Steric and Electronic Properties Impacting Reaction Kinetics

The reaction kinetics of this compound (TPOS), particularly in the context of sol-gel processes involving hydrolysis and condensation, are profoundly influenced by the steric and electronic properties of the propyl groups attached to the silicon atom. These factors dictate the reactivity of the molecule and, consequently, the morphology and properties of the resulting silica-based materials.

Steric Hindrance Effects

Steric hindrance plays a pivotal role in the reaction kinetics of tetraalkyl orthosilicates. The size of the alkyl groups surrounding the central silicon atom directly impacts the accessibility of the silicon center to incoming reactants, such as water or other nucleophiles, during hydrolysis. In the case of this compound, the propyl groups are significantly larger than the methyl or ethyl groups in tetramethyl orthosilicate (TMOS) and tetraethyl orthosilicate (TEOS), respectively. This increased bulk creates a more crowded environment around the silicon atom, impeding the approach of reacting molecules.

This steric hindrance leads to a general trend of decreasing reaction rates with increasing alkyl chain length. researchgate.net Research has consistently shown that the rate of hydrolysis and condensation for tetraalkyl orthosilicates follows the order: TMOS > TEOS > TPOS. researchgate.net The slower reaction rate of TPOS is advantageous in many applications as it allows for more precise control over the sol-gel process, which is critical for tailoring specific material properties. researchgate.net This controlled reactivity falls between the rapid reaction of TMOS and the even slower reaction of tetrabutyl orthosilicate (TBOS). researchgate.net

The steric effect is particularly significant in the condensation reaction, where the bulky organic groups attached to the silicon atom can hinder the formation of siloxane (Si-O-Si) bonds. nih.gov Under acidic conditions, it has been suggested that steric factors are more dominant than inductive effects in determining the kinetics of sol-gel processes. nih.gov

Interactive Data Table: Qualitative Comparison of Tetraalkyl Orthosilicates

| Compound | Alkyl Group | Relative Steric Hindrance | Relative Rate of Hydrolysis |

|---|---|---|---|

| Tetramethyl Orthosilicate (TMOS) | Methyl (-CH₃) | Low | Fast |

| Tetraethyl Orthosilicate (TEOS) | Ethyl (-C₂H₅) | Moderate | Moderate |

| This compound (TPOS) | Propyl (-C₃H₇) | High | Slow |

| Tetrabutyl Orthosilicate (TBOS) | Butyl (-C₄H₉) | Very High | Very Slow |

Electronic Properties and Inductive Effects

In addition to steric effects, the electronic properties of the alkyl groups also influence the reaction kinetics through inductive effects. Alkyl groups are traditionally considered to be electron-donating. This inductive effect can influence the electrophilicity of the silicon atom. An increase in the electron-donating character of the alkyl groups can increase the electron density on the silicon atom, making it less susceptible to nucleophilic attack.

Under acidic hydrolysis conditions, the reaction is initiated by the protonation of an alkoxy group. An increased electron density on the silicon atom, facilitated by the electron-donating propyl groups, can affect the stability of the transition state. nih.gov Conversely, under basic conditions, the reaction proceeds via nucleophilic attack on the silicon atom by a hydroxide ion. In this scenario, the increased electron density from the propyl groups would be expected to retard the reaction rate. nih.gov The consistent trend of decreasing hydrolysis rates with increasing alkyl chain length under both acidic and basic conditions suggests a complex interplay between steric and electronic factors, with steric hindrance often being the dominant factor. nih.gov

It is important to note that while the qualitative effects of steric hindrance and electronic properties are well-established, detailed quantitative kinetic data, such as specific rate constants and activation energies for this compound under various conditions, are not as readily available in the literature when compared to its shorter-chain analogs like TEOS and TMOS.

Advanced Characterization Techniques for Tpos Derived Materials

Spectroscopic Analysis of TPOS and its Reaction Products

Spectroscopic techniques are crucial for probing the molecular-level changes that occur during the hydrolysis and condensation of TPOS. These methods allow for the identification of functional groups, the quantification of reaction kinetics, and the elucidation of reaction mechanisms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 29Si NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for studying the sol-gel process of silicon alkoxides. researchgate.net It provides quantitative data on the temporal evolution of various chemical species, offering detailed information about the reaction kinetics. researchgate.net

29Si NMR is particularly valuable for differentiating silicon atoms in different chemical environments. acs.org This technique can quantitatively monitor Si sites with varying connectivity, allowing for the determination of the concentration and distribution of small oligomers. acs.org It can distinguish between monomeric, dimeric, and trimeric silicate (B1173343) species and identify whether these oligomers are linear, branched, or cyclic. researchgate.netresearchgate.net The substitution of an alkoxy group with a hydroxyl group results in a downfield shift in the resonance lines, while the formation of siloxane bonds (Si-O-Si) causes an upfield shift. researchgate.net The local silicon environment is often described using the Qn nomenclature, where 'n' represents the number of bridging oxygen atoms connected to the silicon atom, providing a measure of the degree of crosslinking. koreascience.kr

13C NMR complements 29Si NMR by providing information about the organic components of the system. uni-saarland.de It can be used to track the hydrolysis of the alkoxy groups and monitor other reactions involving carbon-containing species that may be present in the sol-gel system. uni-saarland.desemanticscholar.org For instance, in hybrid polymer systems, 13C NMR can be used to study reactions like the ring-opening of epoxide groups. semanticscholar.org

| NMR Nucleus | Information Obtained | Typical Chemical Shift Observations |

| 29Si | - Degree of condensation (connectivity of Si atoms)- Identification of monomeric and oligomeric species- Structural evolution from sol to gel | - Downfield shift upon hydrolysis (-OR to -OH)- Upfield shift upon condensation (formation of Si-O-Si bonds) |

| 13C | - Extent of hydrolysis of alkoxy groups- Monitoring of organic functional groups in hybrid materials | - Changes in shifts of carbon atoms adjacent to the silicon atom upon hydrolysis |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to monitor the chemical transformations during the sol-gel process of alkoxysilanes. acs.org It is effective in tracking the hydrolysis of the precursor and the subsequent formation of the silica (B1680970) network. The hydrolysis process can be followed by observing the disappearance of absorption bands associated with the Si-O-C bonds of the TPOS molecule and the appearance of bands related to alcohol, the byproduct of the reaction. acs.org

The condensation reaction, leading to the formation of a siloxane (Si-O-Si) network, is monitored by the appearance and growth of strong absorption bands characteristic of Si-O-Si stretching vibrations. researchgate.netresearchgate.net Deconvolution of the infrared spectra can provide semi-quantitative information about the formation of linear versus cyclic siloxane structures. researchgate.netresearchgate.net In-situ ATR-FTIR allows for real-time monitoring of the concentrations of reactants and products, providing valuable kinetic data. acs.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Interpretation |

| Si-O-C stretching | ~1100, ~960 | Indicates presence of unhydrolyzed TPOS |

| O-H stretching (in Si-OH and water) | ~3400 (broad) | Presence of silanol (B1196071) groups and water |

| Si-O-Si asymmetric stretching | ~1080-1100 | Formation of the silica network |

| Si-O-Si symmetric stretching | ~800 | Formation of the silica network |

| Si-OH stretching | ~950 | Presence of silanol groups |

Sum-Frequency Generation (SFG) Vibrational Spectroscopy for Interfacial Studies

Sum-Frequency Generation (SFG) vibrational spectroscopy is a surface-specific, second-order nonlinear optical technique that provides vibrational spectra of molecules exclusively at interfaces. nih.govresearchgate.net This makes it an exceptionally powerful tool for in-situ studies of interfacial phenomena in TPOS-derived materials, such as the structure of self-assembled monolayers or the behavior of molecules at a buried polymer interface. nih.govnih.gov

In an SFG experiment, two pulsed laser beams, one at a fixed visible frequency and one at a tunable infrared frequency, are overlapped at an interface. A third beam is generated at the sum of the two input frequencies. nih.gov The SFG signal is resonantly enhanced when the infrared frequency matches a vibrational mode of the interfacial molecules. youtube.com A key advantage of SFG is its intrinsic surface selectivity for media with inversion symmetry; under the electric-dipole approximation, SFG signals are only generated from regions where this symmetry is broken, such as at an interface. nih.govyoutube.com This allows for the study of molecular orientation, conformation, and ordering at surfaces and buried interfaces without interference from the bulk material. nih.govresearchgate.net

Morphological and Structural Characterization of TPOS-Derived Materials

Understanding the physical form of materials derived from TPOS, from the nanoscale to the microscale, is critical for controlling their properties and performance in various applications.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable techniques for visualizing the morphology, size, and structure of materials derived from TPOS.

SEM provides high-resolution images of the surface topography of a material. It is used to characterize the general morphology, particle shape, and degree of aggregation of silica powders or films. dergipark.org.trnih.gov For example, SEM images can clearly illustrate whether the synthesized silica particles are spherical, monodisperse, and uniform in size. dergipark.org.tr

TEM offers higher resolution than SEM and provides information about the internal structure of the material. It is used to determine the precise size, size distribution, and shape of individual nanoparticles. mdpi.comnist.gov TEM can reveal the internal porosity of mesoporous materials and confirm the amorphous or crystalline nature of the silica. acs.org For accurate particle size analysis from TEM images, it is often necessary to measure a statistically significant number of particles from multiple images. mdpi.com

| Technique | Information Provided | Typical Application for TPOS-Derived Materials |

| SEM | - Surface morphology and topography- Particle shape and aggregation- General size distribution | - Observing the overall structure of xerogels and aerogels- Characterizing the uniformity of coatings- Assessing the macro- and mesoporosity |

| TEM | - High-resolution images of individual nanoparticles- Precise particle size and size distribution- Internal structure (e.g., core-shell, porosity) | - Measuring the diameter of silica nanoparticles nist.gov- Visualizing the pore structure of mesoporous silica- Confirming the spherical nature of nanoparticles acs.org |

Dynamic Light Scattering (DLS) for Nanoparticle Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of submicron particles and nanoparticles suspended in a liquid. usp.orgmdpi.com The technique is based on the principle of Brownian motion, the random movement of particles due to collisions with solvent molecules. nih.gov Smaller particles move more rapidly than larger particles. solids-solutions.com

In a DLS measurement, a laser beam illuminates the suspension, and the scattered light intensity fluctuations are measured over time. usp.org These fluctuations are directly related to the diffusion speed of the particles, from which the hydrodynamic diameter is calculated using the Stokes-Einstein equation. usp.orgnih.gov DLS provides an intensity-weighted size distribution, which can be presented as an average particle size and a polydispersity index (PDI), a measure of the broadness of the distribution. mdpi.com It is a powerful tool for in-situ monitoring of nanoparticle formation and aggregation during the sol-gel process. mdpi.com

X-ray Diffraction (XRD) for Amorphous and Crystalline Structures

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the atomic and molecular structure of materials. In the context of materials derived from Tetrapropyl orthosilicate (B98303) (TPOS), XRD is crucial for determining the nature of the resulting silica (SiO₂) network, specifically whether it is amorphous or crystalline. The arrangement of silicon and oxygen atoms dictates the material's properties, and XRD provides definitive insights into this arrangement.

When TPOS undergoes hydrolysis and condensation during the sol-gel process, it forms a silica network. If the reaction conditions, such as temperature, pH, and precursor concentration, are controlled to prevent long-range atomic ordering, an amorphous material is produced. The XRD pattern of amorphous silica is characterized by the absence of sharp, well-defined peaks. Instead, it exhibits a broad hump or halo, typically centered around a 2θ angle of 21-23°. scielo.brriverpublishers.comresearchgate.net This broad peak indicates the lack of long-range order and is a hallmark of amorphous materials. researchgate.netresearchgate.net

Conversely, if the TPOS-derived gel is subjected to further thermal treatment, such as calcination at high temperatures, crystallization can occur. This process leads to the formation of crystalline silica phases, known as polymorphs, including quartz, cristobalite, or tridymite. Each crystalline phase has a unique, ordered arrangement of atoms, which results in a distinct XRD pattern with sharp, intense diffraction peaks at specific 2θ angles. scielo.br The position and intensity of these peaks are like a fingerprint for the specific crystalline phase, allowing for its identification by comparing the experimental pattern to standard diffraction data from databases like the International Centre for Diffraction Data (ICDD). jkdhs.orgkoreascience.kr

The transition from an amorphous to a crystalline structure can be monitored by observing the evolution of the XRD pattern as a function of the treatment temperature. For instance, an initially broad amorphous halo will gradually be replaced by sharp peaks corresponding to the emerging crystalline phase as the temperature increases. scielo.br Factors such as the presence of impurities or modifying agents in the TPOS sol-gel system can also influence the crystallization temperature and the type of crystalline phase formed.

| Silica Structure | 2θ Angle (°) | Peak Characteristics | Interpretation |

|---|---|---|---|

| Amorphous | ~22° | Broad hump | Lack of long-range atomic order |

| α-Quartz | 20.8°, 26.6°, 50.1° | Sharp, well-defined peaks | Crystalline structure |

| α-Cristobalite | 21.9°, 31.4°, 36.1° | Sharp, well-defined peaks | Crystalline structure formed at high temperatures |

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential thermal analysis techniques used to characterize the thermal stability and decomposition behavior of materials derived from Tetrapropyl orthosilicate (TPOS). These methods provide valuable information about the processes that occur as the material is heated, such as solvent evaporation, decomposition of organic residues, and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For TPOS-derived silica gels, a typical TGA curve exhibits several distinct weight loss stages:

Below 200°C: The initial weight loss is generally attributed to the removal of physically adsorbed water and residual solvents like n-propanol from the pores of the silica network. researchgate.net

200°C to 400°C: This stage often corresponds to the decomposition of residual organic groups, such as unhydrolyzed propyl groups from the TPOS precursor, and the condensation of adjacent silanol (Si-OH) groups to form siloxane (Si-O-Si) bonds, releasing water in the process. researchgate.netosu.edu

Above 400°C: Further weight loss at higher temperatures can be associated with the decomposition of more strongly bound organic matter and the continued dehydroxylation of the silica surface. researchgate.netresearchgate.net

The final residual mass at the end of the TGA run typically represents the pure inorganic silica (SiO₂) content of the material.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same temperature program. The DTA curve shows peaks that correspond to thermal events occurring in the sample.

Endothermic Peaks: These peaks indicate processes that absorb heat, such as desorption of solvents, dehydration, and the beginning of decomposition. researchgate.net

Exothermic Peaks: These peaks signify processes that release heat, which is characteristic of the combustion or oxidation of organic residues from the TPOS precursor. bohrium.com A significant exothermic peak in the DTA curve of a TPOS-derived gel, often observed between 300°C and 500°C, corresponds to the burnout of the propyl groups.

By combining TGA and DTA, a comprehensive understanding of the thermal behavior of TPOS-derived materials can be achieved. For example, a weight loss step in the TGA curve can be correlated with an endothermic or exothermic peak in the DTA curve to identify the specific thermal event. This information is critical for determining the appropriate temperature programs for processes like drying and calcination to produce silica materials with desired properties.

| Temperature Range (°C) | TGA Event | DTA Event | Associated Process |

|---|---|---|---|

| 25 - 200 | Weight Loss | Endothermic Peak | Removal of adsorbed water and residual solvent |

| 200 - 400 | Weight Loss | Exothermic Peak | Decomposition and combustion of residual propyl groups |

| 400 - 600 | Gradual Weight Loss | Broad Exotherm | Dehydroxylation (condensation of silanol groups) |

Applications of Tetrapropyl Orthosilicate in Advanced Materials Science

Precursor for Silica-Based Materials

TPOS is widely utilized as a precursor for producing a variety of silica-based materials through the sol-gel process. This method involves the hydrolysis and condensation of the alkoxide in a solution to form a sol, which then evolves into a gel-like network. The moderate reactivity of TPOS, which is slower than tetramethyl orthosilicate (B98303) (TMOS) but faster than tetraethyl orthosilicate (TEOS), allows for precise control over the sol-gel process, enabling the tailoring of the final material's properties.

Mesoporous Silica (B1680970) Particles and Aerogels

TPOS is a key ingredient in the synthesis of mesoporous silica particles and aerogels, materials characterized by their large surface area and pore volume. These properties make them valuable in applications such as catalysis, adsorption, and drug delivery. The controlled hydrolysis and condensation of TPOS are critical for forming the intricate porous networks of these materials.

SBA-15 (Santa Barbara Amorphous No. 15) is a well-ordered mesoporous silica material with a hexagonal arrangement of uniform pores. acsmaterial.com While tetraethyl orthosilicate (TEOS) is a commonly used silica source for SBA-15 synthesis, the general principles of its formation are relevant to understanding the role of alkoxide precursors. acsmaterial.comrasayanjournal.co.in The synthesis typically involves the use of a triblock copolymer surfactant, such as Pluronic P123, as a structure-directing agent in an acidic medium. acsmaterial.comrasayanjournal.co.in The silica precursor hydrolyzes and condenses around the surfactant micelles, forming a silica-surfactant composite. Subsequent removal of the surfactant template, usually through calcination, results in the ordered mesoporous structure of SBA-15. acsmaterial.com The choice of the silica precursor and synthesis conditions, such as temperature and the use of swelling agents, can influence the final properties of the SBA-15 material, including pore size and surface area. rasayanjournal.co.indiva-portal.org

| Parameter | Typical Value for SBA-15 |

| Pore Diameter | 5 - 15 nm acsmaterial.com |

| BET Surface Area | ≥550 m²/g acsmaterial.com |

| Pore Volume | ~1.46 cm³/g acsmaterial.com |

| Wall Thickness | 3.1 - 6.4 nm acsmaterial.com |

The use of different alkoxysilanes, including TPOS, allows for the precise tuning of pore size and surface chemistry in silica nanoparticles. The rate of hydrolysis and condensation of the alkoxysilane precursor directly impacts the size of the in-situ generated silica nanoparticles, which in turn determines the pore characteristics of the final material. By carefully selecting the precursor and controlling reaction conditions, researchers can create materials with a wide range of particle sizes, median pore sizes, and specific surface areas. For instance, studies have shown the ability to fabricate mesoporous silica nanoparticles with pore sizes ranging from 7.8 nm to 12.9 nm by adjusting synthesis parameters. nih.gov This tunability is crucial for applications that require specific pore dimensions, such as drug delivery systems where the pore size can affect the loading and release of therapeutic agents. nih.govnih.gov

| Precursor/Method | Resulting Pore Size Range |

| Adjusting TEOS concentration | 7.8 - 12.9 nm nih.gov |

| Simultaneous sol-gel and radical polymerization | 2 - 7 nm nih.gov |

| Altering molar concentration of TMOS | 1.62 - 4.5 nm scirp.org |

Zeolites and Carbon-Silica Composites

TPOS also serves as a silica source in the synthesis of zeolites and carbon-silica composites. Zeolites are microporous, crystalline aluminosilicates with well-defined pore structures that are widely used as catalysts and adsorbents. TPOS can be used in the hydrothermal synthesis of zeolites, where it hydrolyzes in a basic medium containing a structure-directing agent to form the zeolite framework.

Carbon-silica composites are hybrid materials that combine the properties of both carbon and silica. These composites can exhibit high surface areas, good thermal stability, and tailored surface functionalities. TPOS can be used in various methods to prepare these composites, such as the sol-gel process followed by carbonization of an organic precursor. mdpi.com The resulting materials have potential applications in areas like adsorption, catalysis, and energy storage. mdpi.comresearchgate.net

Silica Nanofibrous Membranes for Advanced Engineering Applications

TPOS can be a precursor for the fabrication of silica nanofibrous membranes, which are gaining attention for various advanced engineering applications due to their high porosity, large specific surface area, and thermal stability. researchgate.netrsc.org These membranes are typically produced through a combination of sol-gel and electrospinning techniques. A sol-gel solution containing TPOS is prepared and then electrospun to create a non-woven mat of silica nanofibers. researchgate.net The resulting membranes can be made either hydrophobic or superhydrophilic by controlling post-spinning treatments, such as heat treatment, which alters the surface chemistry of the nanofibers. researchgate.net These tunable wetting properties make them suitable for applications like the separation of heterogeneous azeotropes. researchgate.net Furthermore, these silica nanofibrous membranes exhibit excellent flexibility and can withstand high temperatures, making them promising candidates for high-temperature filtration applications. rsc.org

Cross-Linking Agent in Polymer Science

In addition to its role as a precursor, tetrapropyl orthosilicate can function as a cross-linking agent in polymer science. cfsilicones.commade-in-china.com Cross-linking is a process that forms chemical bonds between polymer chains, creating a more rigid and stable three-dimensional network structure. TPOS can be incorporated into polymer formulations, and through hydrolysis and condensation reactions, it can form silica networks that are interlinked with the polymer chains. cfsilicones.com This cross-linking can significantly enhance the material's properties, including its thermal resistance, weather resistance, and mechanical strength. cfsilicones.com It is used in the formulation of paints, coatings, adhesives, and sealants to improve their durability and performance. cfsilicones.commade-in-china.com

Silicone Polymers, Elastomers, and Resins

This compound (TPOS) is a versatile precursor and crosslinking agent in the synthesis of silicone-based materials. nih.govnih.gov Its role is critical in tailoring the properties of silicone polymers, elastomers, and resins for various high-performance applications.

As a crosslinking agent, TPOS promotes the formation of a stable network structure by creating linkages between polymer chains. nih.gov This process enhances the material's mechanical strength, as well as its resistance to heat and weathering. nih.gov In the context of silicone rubber, it is used as a crosslinking agent for Room Temperature Vulcanizing (RTV) silicones and as a surface modification agent for silica fillers within the rubber matrix. nih.gov

TPOS also serves as a key additive in the synthesis of high-temperature resistant silicone resins. nih.gov It reacts with organic molecules to form silicate (B1173343) esters and polymers that are foundational to organic silicone resins. nih.gov These resins exhibit excellent mechanical, electrical, and high-temperature resistance properties, making them suitable for use as high-temperature coatings, electrical insulation, and sealing materials in industries such as construction, automotive, and electronics. nih.gov

Table 1: Role of this compound in Silicone Materials

| Material Type | Specific Role of this compound | Resulting Properties |

| Silicone Rubber | Crosslinking agent (RTV) | Formation of a stable network structure nih.gov |

| Surface modifier for silica fillers | Enhanced mechanical strength and weather resistance nih.gov | |

| Silicone Sealants | Cross-linking agent | Improved durability and adhesion nih.gov |

| Silicone Resins | Additive / Precursor | High-temperature resistance, enhanced mechanical and electrical qualities nih.gov |

Surface Modification and Coating Applications

This compound is utilized as a surface modification agent and a key component in protective coatings, where it imparts desirable properties such as water resistance and corrosion protection. nih.govcfsilicones.com

TPOS is effective as a surface treatment agent for a wide range of inorganic substrates, including metals, glass, ceramics, and fibers. cfsilicones.com When applied to these surfaces, it can form a protective layer that increases weather resistance and longevity. cfsilicones.com The modification enhances the surface properties based on the substrate material:

On Metals, Glass, and Ceramics: It can increase wettability and water resistance. cfsilicones.com For ceramics, its addition to glazes can improve the surface's glossiness and wear resistance. cfsilicones.com

On Fibers (e.g., textiles): It functions as a softener and a waterproofing agent. cfsilicones.com

The mechanism involves the hydrolysis and condensation of TPOS on the substrate, forming a durable silica-based layer that bonds with the surface.

Table 2: Surface Modification Applications of TPOS

| Substrate Type | Application of TPOS | Improved Property |

| Metal | Surface treatment agent | Protective layer, weather resistance cfsilicones.com |

| Ceramic | Glaze additive | Glossiness, wear resistance cfsilicones.com |

| Glass | Surface treatment agent | Water resistance cfsilicones.com |

| Fibers/Textiles | Surface treatment agent | Softening, waterproofing cfsilicones.com |

The properties of this compound make it a valuable component in the formulation of anti-corrosion and waterproof coatings. It is used as a key raw material in construction sealing materials and industrial anti-corrosion coatings. cfsilicones.com TPOS can be copolymerized with other monomers to produce sealing compounds that are highly weather-resistant and chemically stable. cfsilicones.com

Its role as a silica precursor is particularly relevant in creating super water-repellent, or superhydrophobic, coatings. google.com By undergoing a sol-gel process, TPOS contributes to the formation of a robust, inorganic silicate network. nbinno.com This network acts as a barrier, improving the coating's resistance to water and chemicals, thereby protecting the underlying substrate from corrosion and water damage. nih.govnbinno.com

Nanotechnology Applications

In nanotechnology, the choice of precursor is critical for controlling the properties of the resulting nanomaterials. This compound is recognized as a useful, though less common, precursor in the synthesis of silica nanoparticles. nih.govresearchgate.net

Mesoporous silica nanoparticles (MSNs) are widely researched for applications like drug delivery due to their high surface area and tunable pore sizes. nih.govencyclopedia.pub The synthesis of MSNs is primarily achieved through a sol-gel reaction involving a tetralkoxy silicate precursor. nih.gov While Tetraethyl orthosilicate (TEOS) is the most commonly used precursor, this compound (TPOS) and Tetramethyl orthosilicate (TMOS) are known alternatives. nih.govresearchgate.net

The selection of the alkoxysilane precursor directly influences the physical characteristics of the resulting MSNs, including particle size, pore size, and specific surface area. nih.gov The longer alkyl chain of TPOS compared to TEOS and TMOS results in different hydrolysis and condensation kinetics. nih.gov This variation in reactivity allows for the tailoring of the final nanoparticle structure. nih.gov Although TPOS is used less frequently than TEOS, its distinct reaction output provides a method for researchers to control and modify the properties of MSNs for specific targeted applications. nih.gov

Table 3: Comparison of Common Alkoxysilane Precursors for MSN Synthesis

| Precursor | Common Abbreviation | Key Characteristic |

| Tetramethyl orthosilicate | TMOS | High reactivity, rapid hydrolysis nih.gov |

| Tetraethyl orthosilicate | TEOS | Moderate and easily controlled reactivity, most commonly used nih.govnih.gov |

| This compound | TPOS | Slower reactivity compared to TEOS/TMOS, allows for tailored properties nih.gov |

Based on a comprehensive review of the available research, it is not possible to provide an article on the applications of this compound (TPOS) within the strict confines of the requested outline. The specified applications—namely the creation of SiO2@Ag core-shell nanoparticles, the use of TPOS-derived silica as catalyst supports, and the role of TPOS in photocatalytic degradation—are not substantially documented in the existing scientific literature for this specific compound.

Therefore, any attempt to generate the requested article would fall outside the required scientific accuracy and adherence to the provided outline.

Emerging Research Frontiers and Future Directions

Advanced Computational and Theoretical Studies

Computational modeling has become an indispensable tool for understanding the complex processes that govern the transformation of tetrapropyl orthosilicate (B98303) into silica-based materials. Through sophisticated simulation techniques, researchers can predict and analyze chemical reactions and material properties at the molecular level.

The hydrolysis and condensation of tetrapropyl orthosilicate are fundamental processes in the sol-gel synthesis of silica (B1680970) materials. The length of the alkyl chain in silicon alkoxides, such as the propyl groups in TPOS, significantly influences their reactivity. TPOS exhibits moderate reactivity, which provides a fine balance for controlled hydrolysis and condensation reactions.

Computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations are being employed to model these reactions. These models help in understanding the reaction kinetics and the formation of silica networks. For instance, DFT can be utilized to identify favorable configurations in TPOS-derived catalysts, while MD simulations can model the transport of reactants within porous structures. This theoretical groundwork is crucial for optimizing synthesis conditions to achieve desired material characteristics.

The choice of alkoxide precursor directly impacts the physical characteristics of the resulting silica materials. The use of TPOS allows for the tailoring of particle size, pore size, and specific surface area in the synthesis of materials like monodisperse mesoporous silica microspheres.

Computational simulations are instrumental in predicting how the structure of TPOS-derived materials influences their properties. By simulating the interactions between the silica matrix and other substances, researchers can optimize materials for specific applications. For example, diffusion modeling can simulate how reactants move through the pores of a TPOS-derived zeolite, which is vital for designing efficient catalytic systems. The validation of these simulation results with experimental data is a key aspect of this research, ensuring the accuracy and predictive power of the computational models.

Biomedical Engineering Applications

The unique properties of silica materials derived from this compound are being explored for various applications in biomedical engineering, a field that seeks to provide solutions to healthcare problems. While research in this area is still emerging, the potential for TPOS in creating advanced biomedical devices and therapies is significant.

One of the most promising biomedical applications of TPOS-derived materials is in the development of sophisticated drug delivery systems. The ability to control the structure and porosity of silica at the nanoscale makes it an ideal candidate for encapsulating and releasing therapeutic agents in a controlled manner.

Silica-based materials are generally considered biocompatible, making them suitable for use in the human body. The versatility of silica spans various industries, including biomedical applications. Materials derived from TPOS can be engineered to have specific pore sizes and surface chemistries, which are critical for controlling the release of drugs. The goal is to create systems that can deliver a therapeutic agent to a specific target in the body over a defined period, which can improve treatment efficacy and reduce side effects.

The stability of a drug within its delivery vehicle is paramount to its effectiveness. The silica matrix formed from TPOS can provide a protective environment for encapsulated drugs, shielding them from degradation. The release profile of a drug—how quickly or slowly it is released—can be fine-tuned by modifying the properties of the silica carrier. For example, the pore size, particle size, and surface functionalization of the silica nanoparticles can all be adjusted to achieve the desired release kinetics. This level of control is essential for developing next-generation drug delivery systems that are both safe and effective.

Interactive Data Table: Properties of Orthosilicates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| This compound | C12H28O4Si | 264.43 | 225 | 0.916 |

| Tetramethyl orthosilicate | C4H12O4Si | 152.22 | 121 | 1.023 |

| Tetraethyl orthosilicate | C8H20O4Si | 208.33 | 168 | 0.933 |

| Tetrabutyl orthosilicate | C16H36O4Si | 320.54 | 279 | 0.897 |

Drug Delivery Systems

Thixotropic Hydrogels for Drug Delivery

Thixotropic hydrogels, which are materials that are gel-like at rest but become fluid when agitated, represent a promising frontier for drug delivery systems. Research into silica-based hydrogels often utilizes tetraethyl orthosilicate (TEOS) as a precursor. These TEOS-based hydrogels can be formulated through hydrolysis, followed by adjustments in volume with aqueous solvents and pH modifications utah.eduuniv-lille.frnih.gov. The resulting materials are thixotropic, forming through the colloidal aggregation of silica nanoparticles utah.eduuniv-lille.frnih.gov. This shear-thinning property allows them to be injected as a liquid, which then reforms into a gel at the target site, providing localized drug delivery mdpi.com.

The drug release properties of these hydrogels are intricately linked to their nanoparticulate structure. Studies have shown that the age of the hydrolyzed TEOS used in the formulation has a direct impact on the nanoparticle structure and the stiffness of the resulting thixogel univ-lille.frnih.gov. The mechanism of the hydrogel's formation and any disturbances to its nanoparticulate network can significantly alter the release profiles of incorporated drugs univ-lille.frnih.gov.

Detailed research has explored the controlled release of model drugs, such as fluorescein, from these TEOS-based thixogels. The release can be modulated by several factors at the user level, including the temperature at the deployment site and the thixotropic cycling of the material before application . For instance, an initial shear cycle can cause a burst release of the drug, while subsequent cycles may lead to decreased release due to the rearrangement of the nanoparticle network and drug encapsulation .

Table 1: Influence of Hydrolyzed TEOS Age on Nanoparticle Size in Thixogels

| Age of Hydrolyzed TEOS | Average Nanoparticle Size (nm) |

| Day 0 | 15.8 ± 1.2 |

| Day 5 | 18.8 ± 0.5 |

| Day 14 | 233.8 ± 18.2 |

This data is derived from studies on tetraethyl orthosilicate (TEOS) and is presented as an illustrative model for the behavior of this compound-based systems.

Tissue Engineering and Scaffolding Materials

In tissue engineering, scaffolds provide a temporary, three-dimensional structure that supports cellular growth and tissue regeneration semnan.ac.irmdpi.com. The ideal scaffold should be biocompatible, have an interconnected porous structure for nutrient and waste transport, and possess mechanical properties suitable for the target tissue semnan.ac.ir. While specific studies on this compound for scaffolding are limited, the extensive research on TEOS highlights the potential of silica-based materials in this field.

Silica, derived from alkoxysilane precursors through the sol-gel process, is a versatile material for creating bioactive ceramics and glasses for bone tissue engineering mdpi.com. These materials can bond to bone and encourage the formation of new bone tissue mdpi.com. The inclusion of silica in composite materials, such as those based on calcium phosphates, has been shown to enhance their properties for tissue engineering applications nih.gov.

A critical requirement for any scaffolding material is biocompatibility, meaning it does not elicit a toxic or injurious response in biological systems. Materials derived from silica precursors are generally considered biocompatible and can provide a suitable surface for cell attachment, proliferation, and differentiation sigmaaldrich.commdpi.comwikipedia.orgmdpi.com.

Studies on composite scaffolds have demonstrated that the inclusion of silica-based components can lead to good cell adhesion and proliferation of osteoblast-like cells mdpi.com. The surface of these scaffolds allows cells to spread and form a uniform layer, indicating a healthy cellular response mdpi.com. Furthermore, the modification of implant surfaces with silica-based materials can improve their interaction with host tissues and enhance osseointegration without compromising the bulk properties of the implant.

The porosity and pore interconnectivity of a scaffold are crucial for cell survival, migration, and the diffusion of nutrients and oxygen mdpi.comnih.gov. A well-designed porous network ensures that cells deep within the scaffold can receive the necessary nutrients and that metabolic waste can be effectively removed mdpi.com.

The sol-gel process, which would be used with this compound, offers a high degree of control over the porosity and pore size of the final material. By adjusting the reaction conditions, such as the precursor concentration and the presence of porogens, it is possible to create scaffolds with a tailored architecture nih.gov. Research has shown that for bone tissue engineering, multi-layered scaffolds with smaller pores (50–100 µm) can promote cell attachment, while larger pores (200–400 µm) are beneficial for nutrient diffusion and the formation of new blood vessels mdpi.com. The ability to create graded porosity allows for the fabrication of scaffolds that can mimic the complex structure of natural tissues researchgate.netresearchgate.net.

Surface Engineering of Nanocomposites for Biomedical Use

Surface engineering of nanocomposites is a key strategy for improving their performance in biomedical applications. Modifying the surface of a material can enhance its biocompatibility, prevent bacterial infection, and improve its integration with surrounding tissues researchgate.netsemanticscholar.org. Alkoxysilanes, such as TEOS, are frequently used as agents for the surface modification of various nanoparticles and materials.

The process often involves the condensation of the alkoxysilane on the surface of the nanocomposite, which can introduce new functional groups. For example, silica nanoparticles can be surface-modified with TEOS and other organosilane reagents to create materials for a range of biomedical applications. This surface functionalization can prevent nanoparticle aggregation and reduce non-specific binding in a physiological environment. The ability to tailor the surface chemistry of nanocomposites is crucial for applications such as cancer cell imaging, tumor ablation, and targeted drug delivery.

Environmental Remediation Research

Sorption and Degradation Activities against Pollutants

The use of this compound in environmental remediation is a developing area of research. However, the broader class of materials derived from alkoxysilanes via the sol-gel process has shown significant promise for the removal of pollutants from water utah.eduuniv-lille.fr. The sol-gel method allows for the creation of silica-based materials with high surface areas and tunable pore structures, which are ideal properties for adsorbents utah.eduuniv-lille.fr.

These sol-gel derived silica materials can be effective in adsorbing a variety of pollutants, including heavy metal ions and organic dyes univ-lille.frnih.gov. The adsorption mechanism is often based on the electrostatic interaction between the pollutant molecules and the silica surface univ-lille.fr. The surface of the silica can be further functionalized with specific chemical groups, such as amino groups, to enhance its affinity for certain pollutants univ-lille.frmdpi.com.